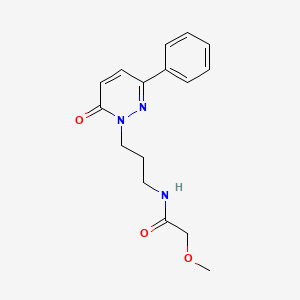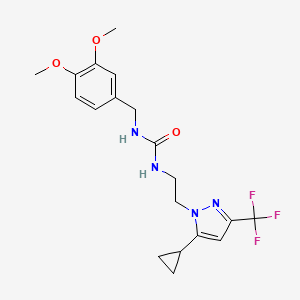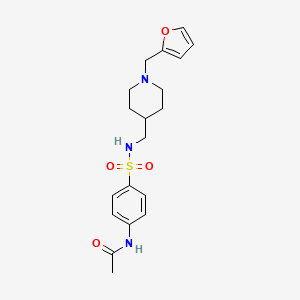![molecular formula C19H14F3N5OS B2884480 3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-84-9](/img/structure/B2884480.png)
3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a methoxyphenyl group, a trifluoromethyl group, a benzylthio group, and a triazolopyrimidine group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving various functional group transformations . For instance, trifluoromethyl groups can be introduced through reactions with sulfur tetrafluoride .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the triazolopyrimidine group. The trifluoromethyl group is known to have a significant electronegativity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the trifluoromethyl group is known to affect the acidity and basicity of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group can affect the solubility of compounds .Applications De Recherche Scientifique
Synthesis Techniques and Structural Insights
Innovative Synthesis Methods : The synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, which share structural similarities with the compound , has been facilitated through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows for the metal-free oxidative N-N bond formation, offering a convenient route to construct the triazolo[1,5-a]pyridine skeleton with high yields and short reaction times (Zheng et al., 2014).
Structural Characterization and Derivatives Synthesis : The compound's related derivatives, such as triazolo-thieno[3,2-e]pyrimidines, have been synthesized and studied for their structural properties through various cyclization reactions. These studies contribute to understanding the compound's chemical behavior and potential applications in developing new pharmaceuticals (Hamed et al., 2008).
Biological Activities and Potential Applications
Antimicrobial and Antifungal Properties : Derivatives incorporating a thiophene moiety have shown promising antimicrobial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents. Some derivatives have been found more potent than standard drugs against specific fungal strains, indicating their significance in medicinal chemistry (Mabkhot et al., 2016).
Antioxidant Activity : The synthesis of triazolopyrimidines has included evaluating their antioxidant activities, showcasing the compound's potential in addressing oxidative stress-related conditions. These studies underline the versatility of the compound and its derivatives in various therapeutic areas (Gilava et al., 2020).
Antitumor Activity : Certain derivatives of the compound have been explored for their antitumor activities, with some showing promise in inhibiting tumor growth. This research avenue is crucial for developing new cancer therapies and understanding the compound's role in cancer treatment (Shaaban et al., 2011).
Mécanisme D'action
Mode of Action
The presence of a triazole ring and a pyrimidine ring in its structure suggests that it may interact with biological targets through hydrogen bonding and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to interact with various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
The presence of a methoxy group and a trifluoromethyl group in its structure suggests that it may have good oral bioavailability and metabolic stability .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer activities .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5OS/c1-28-15-7-5-14(6-8-15)27-17-16(25-26-27)18(24-11-23-17)29-10-12-3-2-4-13(9-12)19(20,21)22/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAUWIGUIVAGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2884400.png)

![ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884402.png)

![6-[5-[2-(2-Methylphenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2884405.png)



![(5E)-5-[(4-chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one](/img/structure/B2884410.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2884413.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2884415.png)
![[2,4'-Bi-2H-pyran]-4-ol, octahydro-](/img/structure/B2884416.png)
![3-amino-2-[(4-fluoro-2-methylphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2884419.png)
![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2884420.png)